

4-Amino-6-chloro-2-(methylthio)pyrimidine

chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-6-chloro-2-(methylthio)pyrimidine

Cat. No.: B089464

[Get Quote](#)

An In-depth Technical Guide to **4-Amino-6-chloro-2-(methylthio)pyrimidine**: Synthesis, Reactivity, and Applications

Executive Summary: **4-Amino-6-chloro-2-(methylthio)pyrimidine** is a pivotal heterocyclic intermediate, distinguished by its trifunctional nature that serves as a cornerstone in the synthesis of complex bioactive molecules. Its strategic importance is most pronounced in the pharmaceutical industry, where it functions as a key building block for a range of therapeutics, including antiviral and anticancer agents. This guide provides a comprehensive technical overview of its chemical identity, a detailed, mechanistically-grounded synthesis protocol, and an exploration of its reactivity and applications, tailored for researchers and professionals in drug development and medicinal chemistry.

Introduction: The Strategic Value of Substituted Pyrimidines

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of nucleobases and a multitude of FDA-approved drugs.^{[1][2]} The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activity. **4-Amino-6-chloro-2-(methylthio)pyrimidine** (CAS No. 1005-38-5) is a preeminent example of such a scaffold. It possesses three distinct points of reactivity: an amino group, a reactive chloro substituent, and a methylthio group that can be oxidized and displaced. This multi-faceted reactivity makes it an exceptionally versatile intermediate for

building complex molecular architectures, particularly in the development of targeted therapies.

[3]

Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's structure and properties is fundamental to its effective use in synthesis.

Chemical Structure and IUPAC Name

The formal IUPAC name for the compound is 6-chloro-2-(methylsulfanyl)pyrimidin-4-amine.[4] The structure consists of a pyrimidine ring substituted with a chlorine atom at position 6, an amino group at position 4, and a methylthio group at position 2.

Caption: Chemical structure of 6-chloro-2-methylsulfanylpyrimidin-4-amine.

Physicochemical and Identification Data

Summarizing the key properties of a compound is crucial for experimental design, including solvent selection, reaction temperature, and purification methods. The data below has been aggregated from various chemical suppliers and databases.[3][4][5]

Property	Value	Reference(s)
IUPAC Name	6-chloro-2-methylsulfanylpyrimidin-4-amine	[4]
Synonyms	4-Amino-6-chloro-2-(methylthio)pyrimidine, ACMP	[3]
CAS Number	1005-38-5	[5]
Molecular Formula	C ₅ H ₆ ClN ₃ S	[5]
Molecular Weight	175.64 g/mol	[5]
Appearance	White to off-white crystalline powder	[3]
Melting Point	130-132 °C	[5]
SMILES	CS _{c1nc(N)cc(Cl)n1}	[4][5]
InChI Key	ISUXMAHVLFRZQU-UHFFFAOYSA-N	[4][5]
Purity (Typical)	≥97% (HPLC)	[3]

Synthesis and Mechanistic Insights

The synthesis of **4-amino-6-chloro-2-(methylthio)pyrimidine** is a prime example of regioselective nucleophilic aromatic substitution (SNAr), a cornerstone reaction in heterocyclic chemistry.

Synthetic Route Overview

The most common and industrially viable synthesis starts from the readily available precursor, 4,6-dichloro-2-(methylthio)pyrimidine.[2] This precursor is synthesized in high yield from thiobarbituric acid.[2] The core transformation involves the selective displacement of one of the two chlorine atoms with an amino group.

Caption: Synthesis of the target compound via regioselective amination.

Mechanistic Rationale for Regioselectivity

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. In the 4,6-dichloro precursor, both chlorines are activated for displacement.

Expertise & Experience Insight: While both the C4 and C6 positions are activated, the C4 position is generally observed to be more reactive in SNAr reactions on dichloropyrimidines.^[6] ^[7] This preferential reactivity is a known principle in pyrimidine chemistry and allows for selective mono-substitution by carefully controlling reaction conditions, primarily the stoichiometry of the nucleophile (ammonia). Using a slight excess of ammonia and moderate temperatures favors the displacement of the more reactive C4 chlorine while minimizing the formation of the di-substituted by-product.

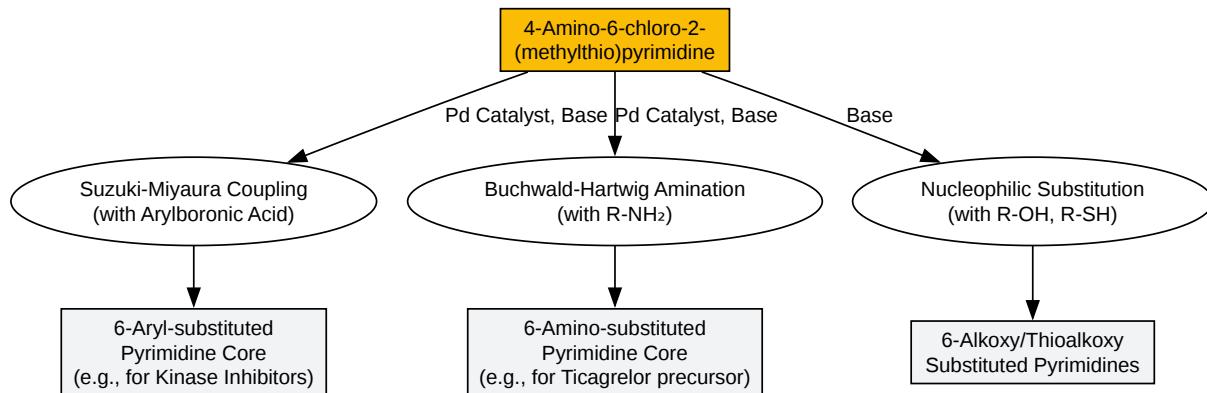
Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system, incorporating in-process checks (TLC) to ensure the reaction proceeds to completion, thereby maximizing yield and purity.

Materials & Reagents:

- 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq)
- Aqueous Ammonia (28-30%, ~3.0 eq)
- Tetrahydrofuran (THF)
- Hexane
- Deionized Water
- Sodium Sulfate (anhydrous)

Procedure:


- **Reactor Setup:** To a pressure-rated autoclave reactor, charge 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) and THF (approx. 10 volumes).

- Causality: The autoclave is necessary to contain the pressure generated by heating the volatile ammonia solution. THF is an excellent solvent for the starting material and is relatively inert under these conditions.
- Reagent Addition: Seal the reactor and add aqueous ammonia (~3.0 eq) slowly while stirring.
 - Causality: A moderate excess of ammonia ensures the reaction goes to completion but is not so large as to significantly promote the unwanted second substitution at the C6 position.
- Reaction: Heat the sealed reactor to 50-60°C. Maintain this temperature, with stirring, for 3-5 hours. The internal pressure will typically stabilize at 7-8 kg/cm².
 - Causality: Thermal energy is required to overcome the activation energy of the SNAr reaction. The specified temperature provides a sufficient reaction rate without excessive by-product formation.
- In-Process Monitoring (Trustworthiness): Periodically (e.g., every hour), cool the reactor, take a small aliquot of the reaction mixture, and analyze it by Thin-Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 30:70 v/v). The reaction is complete when the starting material spot is no longer visible.
- Work-up & Isolation: Once complete, cool the reactor to room temperature (25-35°C). Concentrate the reaction mixture under vacuum to remove THF and excess ammonia.
- Purification: To the resulting crude solid, add hexane and stir vigorously for 30-45 minutes. This process, known as trituration, helps to wash away non-polar impurities.
- Final Product: Filter the solid product, wash with a small amount of cold hexane, and dry under vacuum at 40-50°C to a constant weight. The product is typically obtained as a white to off-white crystalline solid.

Chemical Reactivity and Downstream Applications

The true value of **4-amino-6-chloro-2-(methylthio)pyrimidine** lies in its utility as a versatile synthetic intermediate. The remaining chlorine atom at the C6 position is a prime handle for

introducing further molecular diversity, most commonly through cross-coupling reactions or additional nucleophilic substitutions.

[Click to download full resolution via product page](#)

Caption: Key downstream synthetic pathways from the title compound.

Case Study: Intermediate in Ticagrelor Synthesis

A prominent application of a close analogue of this compound is in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor.[8][9] While Ticagrelor itself uses a propylthio group instead of a methylthio group, the core synthetic logic is identical. The 4-amino-6-chloro-pyrimidine intermediate undergoes a series of transformations where the 4-amino group is incorporated into a triazole ring, and the crucial C6-chloro position is later displaced by the cyclopropylamine side chain.[8][9] This highlights the compound's role in constructing complex, multi-ring therapeutic agents.

Suzuki-Miyaura Cross-Coupling

The C6-chloro position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][10] This allows for the direct attachment of various aryl or heteroaryl groups, a common strategy in the synthesis of kinase inhibitors and other targeted therapies where a flat, aromatic "hinge-binding" motif is required. The ability to perform this coupling provides a

powerful tool for generating libraries of analogues for structure-activity relationship (SAR) studies.[1][10]

Analytical Characterization

Ensuring the purity and identity of the synthesized material is critical. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.

Detailed Experimental Protocol: HPLC Purity Analysis

This protocol provides a robust method for separating the product from its precursor and potential impurities.

Instrumentation & Conditions:

- HPLC System: Standard analytical HPLC with UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient Program:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B
 - 15-18 min: 90% B
 - 18-20 min: 90% to 10% B
 - 20-25 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.

- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile/Water (50:50).

Rationale (Trustworthiness):

- C18 Column: The non-polar stationary phase is ideal for retaining the moderately polar pyrimidine compound.
- Formic Acid: Acts as an ion-pairing agent to improve peak shape for the basic amino group.
- Gradient Elution: This is essential for a robust method. It ensures that any unreacted, more polar starting materials elute early, while the desired product elutes at a reasonable retention time, and any less polar by-products are effectively washed from the column.
- UV Detection at 254 nm: The aromatic pyrimidine ring exhibits strong absorbance at this wavelength, providing high sensitivity.

Safety and Handling

According to safety data, **4-Amino-6-chloro-2-(methylthio)pyrimidine** is classified as a warning-level hazard.[\[5\]](#)

- Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powder.[\[5\]](#)
- Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 0-8°C for long-term stability.[\[3\]](#)

Conclusion

4-Amino-6-chloro-2-(methylthio)pyrimidine is more than a simple chemical; it is a versatile platform for innovation in medicinal chemistry. Its well-defined regiochemical reactivity allows for the controlled, stepwise construction of complex molecules. A thorough understanding of its synthesis, the mechanistic principles governing its reactivity, and its analytical characterization empowers researchers and drug development professionals to fully leverage this valuable building block in the quest for novel and more effective therapeutics.

References

- Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. *Molbank*, 2017(1), M923. [\[Link\]](#)
- Shinde, G. B., Mahale, P. K., Padaki, S. A., Niphade, N. C., Toche, R. B., & Mathad, V. T. (2015). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO₂ catalyzed formation of triazole ring. *Organic Process Research & Development*, 19(12), 1954–1960. [\[Link\]](#)
- Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- Kalogirou, A. S., & Koutentis, P. A. (2016). 4,6-Dichloro-2-(methylthio)pyrimidine.
- Pochet, L., et al. (2021). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. *ORBi (Open Repository and Bibliography)*, University of Liège. [\[Link\]](#)
- Rao, S. V., et al. (2018). Synthesis of High Pure Ticagrelor, an Anti-Platelet Drug Substance and its Possible Process Related Impurities. *Rasayan Journal of Chemistry*, 11(3), 1088-1095. [\[Link\]](#)
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyrimidine on Primesep 100 Column.
- Google Patents. (2023). CN116239539A - Preparation method of ticagrelor intermediate 4, 6-dichloro-5-amino-2-propylthio pyrimidine.
- Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. *Arkivoc*, 2020(7), 1-13. [\[Link\]](#)
- Fors, B. P., & Buchwald, S. L. (2009). One-pot Double Suzuki Couplings of Dichloropyrimidines. *Organic letters*, 11(21), 4982–4985. [\[Link\]](#)
- J&K Scientific. (n.d.). **4-Amino-6-chloro-2-(methylthio)pyrimidine**, 98%.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Novel synthesis of Ticagrelor, an anti-platelet agent.
- Blue, L. R., & Sanford, M. S. (2015). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. *The Journal of organic chemistry*, 80(13), 6822–6827. [\[Link\]](#)

- Request PDF. (2009). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- ResearchGate. (n.d.). Structure of 4,6-dichloro-2-(methylthio)pyrimidine (3) and retrosynthetic analysis of trichloropyrimidine 1. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. 4-Amino-6-chloro-2-(methylthio)pyrimidine 97 1005-38-5 [sigmaaldrich.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Amino-6-chloro-2-(methylthio)pyrimidine chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089464#4-amino-6-chloro-2-methylthio-pyrimidine-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com